An In-Depth Technical Guide to 4-((Benzyloxy)methyl)-6-chloropyrimidine (CAS 188539-38-0): A Versatile Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 4-((Benzyloxy)methyl)-6-chloropyrimidine (CAS 188539-38-0): A Versatile Intermediate in Modern Drug Discovery
This technical guide provides a comprehensive overview of 4-((benzyloxy)methyl)-6-chloropyrimidine, a key heterocyclic building block for researchers, scientists, and professionals in the field of drug development. We will delve into its synthesis, reactivity, and critical applications, particularly in the design and discovery of novel therapeutic agents. This document moves beyond a simple recitation of facts to explain the underlying chemical principles and strategic considerations that make this compound a valuable tool in medicinal chemistry.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs.[1][2] Its prevalence stems from its ability to engage in various biological interactions, often mimicking the purine bases of DNA and RNA, and its synthetic tractability. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties.
4-((Benzyloxy)methyl)-6-chloropyrimidine emerges as a particularly useful intermediate due to its bifunctional nature. The chlorine atom at the 6-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of substituents.[3] Concurrently, the benzyloxymethyl group at the 4-position provides a stable, yet readily cleavable, protecting group for a hydroxymethyl functionality, which can be a key pharmacophoric element or a point for further molecular elaboration.
Physicochemical Properties
A clear understanding of the physical and chemical properties of 4-((benzyloxy)methyl)-6-chloropyrimidine is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 188539-38-0 | N/A |
| Molecular Formula | C₁₂H₁₁ClN₂O | [4] |
| Molecular Weight | 234.68 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Insoluble in water.[2] | N/A |
| Purity | Typically >95% (commercially available) | [5] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The synthesis can be envisioned as a regioselective nucleophilic substitution followed by a functional group interconversion.
Caption: Proposed synthetic workflow for 4-((benzyloxy)methyl)-6-chloropyrimidine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Chloro-6-(hydroxymethyl)pyrimidine
This step involves the introduction of a hydroxymethyl group onto the pyrimidine ring. A plausible method is the reaction of 4,6-dichloropyrimidine with a suitable one-carbon synthon, such as a Grignard reagent derived from formaldehyde or a protected equivalent.
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, slowly add a solution of a suitable Grignard reagent, for example, one prepared from magnesium and paraformaldehyde (excess).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-chloro-6-(hydroxymethyl)pyrimidine.
Causality: The low temperature is crucial to control the reactivity of the Grignard reagent and favor monosubstitution. The use of a less reactive organometallic reagent could also be explored to improve selectivity.
Step 2: Benzyl Protection of the Hydroxymethyl Group
The hydroxyl group of the intermediate is then protected with a benzyl group to yield the final product.
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 4-chloro-6-(hydroxymethyl)pyrimidine (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-((benzyloxy)methyl)-6-chloropyrimidine.
Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol, forming a sodium alkoxide. This alkoxide then acts as a nucleophile, displacing the bromide from benzyl bromide in a classic Williamson ether synthesis.
Reactivity and Synthetic Utility
The synthetic value of 4-((benzyloxy)methyl)-6-chloropyrimidine lies in the predictable and versatile reactivity of its chloro substituent.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, due to the presence of two nitrogen atoms, makes the chlorine atom at the 6-position highly susceptible to nucleophilic aromatic substitution.[5] This reaction typically proceeds through a concerted mechanism or a stepwise addition-elimination pathway involving a Meisenheimer-like intermediate.[6][7]
Caption: Generalized mechanism for the SNAr reaction on 4-((benzyloxy)methyl)-6-chloropyrimidine.
A wide range of nucleophiles can be employed to displace the chloride, including:
-
Amines: Primary and secondary amines react readily to form 6-aminopyrimidine derivatives. This is a common strategy in the synthesis of kinase inhibitors, where the amino group often forms a key hydrogen bond interaction with the hinge region of the kinase.[8][9]
-
Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form 6-alkoxy or 6-aryloxypyrimidine derivatives.
-
Thiols: Thiolates can be used to introduce sulfur-containing moieties.
The reaction conditions for SNAr are typically mild, often requiring a base (e.g., diisopropylethylamine, potassium carbonate) and a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) at elevated temperatures.
Palladium-Catalyzed Cross-Coupling Reactions
While less common than SNAr, the chloro-substituent can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form C-C and C-N bonds, further expanding its synthetic utility.
Applications in Drug Discovery and Development
4-((Benzyloxy)methyl)-6-chloropyrimidine is a valuable building block for the synthesis of libraries of compounds for high-throughput screening and for the optimization of lead compounds in drug discovery programs. Its primary application lies in the development of kinase inhibitors.
Kinase Inhibitors
Kinases are a major class of drug targets, particularly in oncology.[10] The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The 6-substituent, introduced via SNAr from the 6-chloro precursor, can be tailored to occupy the hydrophobic pocket of the ATP-binding site, while the 4-substituent can be modified to enhance potency and selectivity. The benzyloxymethyl group can be deprotected to reveal a hydroxymethyl group, which can form additional hydrogen bonds with the target protein or serve as a point for further derivatization to improve pharmacokinetic properties.
Caption: Workflow illustrating the use of 4-((benzyloxy)methyl)-6-chloropyrimidine in a kinase inhibitor drug discovery program.
Structure-Activity Relationship (SAR) Studies
The ease with which the 6-position can be modified makes this intermediate ideal for systematic SAR studies.[8] By synthesizing a series of analogs with different substituents at the 6-position, researchers can probe the steric and electronic requirements of the target's binding pocket, leading to a more rational design of potent and selective inhibitors.
Spectroscopic Characterization (Predicted)
| 1H NMR (Predicted) | 13C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~8.9 | H-2 (pyrimidine) |
| ~7.5 | H-5 (pyrimidine) |
| ~7.3-7.4 | Phenyl-H |
| ~4.8 | -CH₂-Ph |
| ~4.6 | -CH₂-O- |
Mass Spectrometry (Predicted): In a mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at m/z 234, with an isotopic peak (M+2)⁺ at m/z 236 with approximately one-third the intensity, characteristic of a monochlorinated compound. Common fragmentation patterns would likely involve the loss of the benzyl group or the entire benzyloxymethyl side chain.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-((benzyloxy)methyl)-6-chloropyrimidine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[11] Avoid contact with skin and eyes.[11]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This information is intended as a guide and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS before handling this compound.
Conclusion
4-((Benzyloxy)methyl)-6-chloropyrimidine is a highly valuable and versatile intermediate in the field of drug discovery. Its well-defined reactivity, particularly the facile nucleophilic aromatic substitution of the 6-chloro group, allows for the efficient construction of diverse molecular libraries. Its strategic design, incorporating a readily modifiable position and a protected functional group, makes it an ideal tool for the development of novel therapeutic agents, especially kinase inhibitors. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, will empower researchers to fully leverage its potential in their drug discovery endeavors.
References
- Jain, A. K., & Sharma, S. (2021). Pyrimidine derivatives: A new versatile molecule in the drug development field, scope, and future aspects. Current Chemistry Letters, 10(4), 381-394.
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). Synthesis and biological activities of some pyrimidine derivatives: A review. Journal of Applied Pharmaceutical Science, 8(12), 153-165.
- Sigma-Aldrich. (2023). Safety Data Sheet. (This is a general reference to the type of information found in an SDS and not a specific document for this compound).
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 134-146.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of 4-Pyrimidine Methanamine in Organic Synthesis.
- ChemUniverse. (n.d.). 4-((BENZYLOXY)METHYL)-6-CHLOROPYRIMIDINE. Retrieved from a relevant ChemUniverse product page.
- Santa Cruz Biotechnology. (n.d.). 4-Benzyloxy-6-chloropyrimidine.
- BenchChem. (n.d.). 4-(Benzyloxy)-6-chloropyrimidine.
- Patel, R. V., et al. (2014). Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I. Bioorganic & Medicinal Chemistry Letters, 24(15), 3446-3449.
- ChemSpider. (n.d.). 4-((Benzyloxy)methyl)-6-chloropyrimidine. The Royal Society of Chemistry.
- PubChem. (n.d.). 4-((Benzyloxy)methyl)-6-chloropyrimidine.
- Google Patents. (n.d.).
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 134-146. [Link]
-
Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(12), 4807-4815. [Link]
- Terrier, F. (2013).
- Google Patents. (n.d.). Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. CN102516182B.
- Google Patents. (n.d.). Preparation method of 4, 6-dichloropyrimidine. CN102936224A.
- Google Patents. (n.d.).
- Google Patents. (n.d.). Method for synthesizing 2,4-diamino-6-chloropyrimidine. CN108047098A.
- Google Patents. (n.d.). Process for preparing 2-(secondary amino)-halogenopyrimidines. US3259623A.
- Google Patents. (n.d.). Pharmaceutical composition comprising 2,4-diamino-6-benzyloxy-s-triazine and inactivation of O6-alkylguanine-DNA-alkyltransferase. US6303604B1.
-
Norman, M. H., et al. (2008). Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I. Bioorganic & Medicinal Chemistry Letters, 18(20), 5618-5621. [Link]
-
Liu, Y., et al. (2019). Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. Bioorganic Chemistry, 89, 102943. [Link]
-
Roskoski, R., Jr. (2021). Small molecule kinase inhibitor drugs (1995–2021): Medical indication, pharmacology, and synthesis. Journal of Medicinal Chemistry, 64(21), 15477-15573. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. rsc.org [rsc.org]
- 3. 4-(Benzyloxy)-6-chloropyrimidine | 405930-65-6 | Benchchem [benchchem.com]
- 4. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. US6303604B1 - Pharmaceutical composition comprising 2,4-diamino-6-benzyloxy-s-triazine and inactivation of O6-alkylguanine-DNA-alkyltransferase - Google Patents [patents.google.com]
- 8. Discovery of pyrimidine benzimidazoles as Lck inhibitors: part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. govinfo.gov [govinfo.gov]
- 11. rsc.org [rsc.org]
